2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride
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Overview
Description
2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride is a compound belonging to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride typically involves the reaction of appropriate amines with thioamides under controlled conditions. One common method involves the cyclization of thioamides with α-haloketones or α-haloesters in the presence of a base . The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for potential therapeutic roles in treating infections and certain types of cancer.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals.
Uniqueness
2-Imino-4-methyl-1,3-thiazol-3-amine;hydrochloride stands out due to its unique combination of imino and thiazole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61514-89-4 |
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Molecular Formula |
C4H8ClN3S |
Molecular Weight |
165.65 g/mol |
IUPAC Name |
2-imino-4-methyl-1,3-thiazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3-2-8-4(5)7(3)6;/h2,5H,6H2,1H3;1H |
InChI Key |
AWNREFYVRFKAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N)N1N.Cl |
Origin of Product |
United States |
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